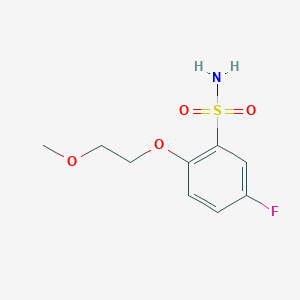

5-Fluoro-2-(2-methoxyethoxy)benzene-1-sulfonamide

Description

Properties

IUPAC Name |

5-fluoro-2-(2-methoxyethoxy)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12FNO4S/c1-14-4-5-15-8-3-2-7(10)6-9(8)16(11,12)13/h2-3,6H,4-5H2,1H3,(H2,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFVKXDLOGNZPIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOC1=C(C=C(C=C1)F)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12FNO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Route Overview

The preparation of 5-Fluoro-2-(2-methoxyethoxy)benzene-1-sulfonamide generally follows these key steps:

Step 1: Synthesis of the sulfonyl chloride intermediate

The precursor 2-methoxy-5-(2-oxopropyl)benzene-1-sulfonyl chloride or related sulfonyl chlorides are synthesized by sulfonation of appropriately substituted benzene derivatives followed by chlorination. This involves reagents such as thionyl chloride (SOCl₂) under reflux conditions in solvents like dichloromethane or chloroform. Reaction parameters such as temperature control (0–5°C during sulfonation) and stoichiometric excess of chlorinating agents optimize yield and purity.Step 2: Nucleophilic substitution to form sulfonamide

The sulfonyl chloride intermediate undergoes nucleophilic substitution with an amine derivative, here 2-(2-methoxyethoxy)aniline or a related nucleophile, under basic conditions. Typical bases include potassium carbonate or organic bases such as pyridine. The reaction is often performed in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dichloromethane (DCM) at room temperature or mild heating (80–100°C).Step 3: Deprotection and purification

If protecting groups are used in the synthesis, deprotection is carried out using acids such as trifluoroacetic acid in DCM or hydrochloric acid in 1,4-dioxane. The product is then purified by recrystallization or chromatography.

Detailed Reaction Conditions and Catalysts

| Step | Reagents/Conditions | Temperature | Solvent(s) | Notes |

|---|---|---|---|---|

| Sulfonyl chloride formation | Thionyl chloride (SOCl₂), reflux | Reflux (~40–80°C) | DCM or chloroform | Dropwise addition of SOCl₂, monitor by TLC |

| Nucleophilic substitution | Potassium carbonate or pyridine (base) | Room temp to 100°C | DMSO, DCM, or THF | Pyridine in DCM at room temp preferred |

| Deprotection (if applicable) | Trifluoroacetic acid in DCM or HCl in 1,4-dioxane | Room temp | DCM or 1,4-dioxane | May occur concurrently with substitution |

The nucleophilic aromatic substitution step is critical and often optimized by using potassium carbonate in DMSO at 80–100°C for 18 hours or pyridine in DCM at room temperature for milder conditions.

Mechanistic Insights

- The sulfonyl chloride intermediate is highly electrophilic, facilitating nucleophilic attack by the amine group of the 2-(2-methoxyethoxy) substituent.

- Basic conditions deprotonate the amine, increasing nucleophilicity.

- The reaction proceeds via displacement of the sulfonyl chloride group, forming the sulfonamide bond.

- Deprotection steps remove any protecting groups introduced to safeguard sensitive functionalities during synthesis.

Purification and Characterization

- Purification is typically achieved by recrystallization from solvents like ethanol or by column chromatography.

- Characterization techniques include:

- Nuclear Magnetic Resonance (NMR) spectroscopy to confirm aromatic protons, methoxy, and ethoxy groups.

- Infrared (IR) spectroscopy to verify sulfonamide S=O stretching vibrations (~1370 cm⁻¹ asymmetric and ~1170 cm⁻¹ symmetric).

- Mass spectrometry (MS) for molecular weight confirmation.

- Thin Layer Chromatography (TLC) to monitor reaction progress and purity.

Summary Table of Preparation Methods

| Preparation Stage | Key Reagents/Conditions | Temperature/Time | Solvent(s) | Outcome/Notes |

|---|---|---|---|---|

| Sulfonyl chloride synthesis | Thionyl chloride (SOCl₂), chlorosulfonic acid | Reflux, 0–5°C for sulfonation | DCM, chloroform | Formation of sulfonyl chloride intermediate |

| Nucleophilic substitution | Potassium carbonate or pyridine (base) | 80–100°C for 18 h or RT | DMSO, DCM, THF | Formation of sulfonamide bond |

| Deprotection and purification | Trifluoroacetic acid or HCl | Room temperature | DCM or 1,4-dioxane | Removal of protecting groups, purification |

Research Findings and Optimization Notes

- The use of pyridine in DCM at room temperature is preferred for nucleophilic substitution due to milder conditions and good yields.

- Potassium carbonate in DMSO is effective but requires higher temperatures and longer reaction times.

- Deprotection can be integrated into substitution steps to streamline synthesis.

- Monitoring by TLC and purification by recrystallization ensure high purity.

- Stability of intermediates and final products requires moisture-free conditions and inert atmosphere storage.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-2-(2-methoxyethoxy)benzene-1-sulfonamide undergoes several types of chemical reactions, including:

Nucleophilic Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Oxidation and Reduction:

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include:

Bases: Sodium hydroxide, potassium carbonate.

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution reactions may yield various substituted derivatives of the original compound .

Scientific Research Applications

Medicinal Chemistry

5-Fluoro-2-(2-methoxyethoxy)benzene-1-sulfonamide is primarily studied for its therapeutic potential as an angiotensin II receptor antagonist . Angiotensin II plays a crucial role in regulating blood pressure; thus, this compound may be beneficial in treating hypertension by inhibiting the vasoconstrictive effects of angiotensin II, leading to vasodilation and reduced blood pressure.

Antimicrobial Activity

Research has indicated that this compound exhibits moderate antibacterial properties against various bacterial strains. The minimum inhibitory concentrations (MIC) are as follows:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Notes |

|---|---|---|

| E. coli | 32 µg/mL | Effective against gram-negative bacteria |

| S. aureus | 16 µg/mL | Shows potential for treating infections |

These findings suggest its potential use as an antimicrobial agent in clinical settings.

The mechanism of action involves the compound's interaction with angiotensin II receptors , specifically the angiotensin II receptor type 1 (AT1). By binding to these receptors, it inhibits the action of angiotensin II, which is known to cause blood vessel constriction. This inhibition promotes relaxation of blood vessels, contributing to lower blood pressure levels.

Anticancer Activity

A notable study investigated the effects of 5-Fluoro-2-(2-methoxyethoxy)benzene-1-sulfonamide on MCF-7 breast cancer cells. The results demonstrated that higher concentrations of the compound led to increased rates of apoptosis in cancer cells, indicating its potential as a chemotherapeutic agent. Furthermore, in vivo studies using animal models revealed reduced tumor growth in xenograft models treated with this compound, supporting its efficacy and warranting further clinical investigations.

Mechanism of Action

The mechanism of action of 5-Fluoro-2-(2-methoxyethoxy)benzene-1-sulfonamide involves its interaction with angiotensin II receptors. By binding to these receptors, the compound inhibits the action of angiotensin II, a peptide hormone that causes blood vessels to constrict. This inhibition leads to the relaxation of blood vessels, thereby reducing blood pressure. The molecular targets and pathways involved include the angiotensin II receptor type 1 (AT1) and related signaling pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations in Benzene-Sulfonamides

Table 1: Substituent Impact on Key Properties

Key Observations :

- Side Chain Flexibility: The 2-methoxyethoxy group in the target compound may improve solubility compared to rigid methanesulfonyl () or charged aminoethyl () groups.

- Biological Implications : Fluorine at position 5 (as in the target compound) is analogous to COX-2 inhibitors like SC-558 (), where electron-withdrawing groups enhance selectivity .

Comparison with Trisubstituted Triazine-Sulfonamides

Compounds in feature sulfonamides conjugated to 1,3,5-triazine cores. For example:

- 4-[(4,6-Dichloro-1,3,5-triazin-2-yl)amino]benzene-1-sulfonamide: Combines a triazine ring with sulfonamide, enhancing π-π stacking and hydrogen-bonding capabilities .

Structural Differences :

Comparison with Benzofuran Sulfur Derivatives

discusses 5-fluoro-2-(4-fluorophenyl)-3-methylsulfinyl-1-benzofuran, a benzofuran derivative with sulfinyl and fluorophenyl groups.

Key Contrasts :

- Core Structure : Benzofuran vs. benzene. Benzofuran’s fused ring system increases rigidity and planarity, which may enhance DNA intercalation or enzyme inhibition.

- Sulfur Oxidation State : Sulfinyl (-SO) vs. sulfonamide (-SO₂NH₂). Sulfonamides are stronger hydrogen-bond acceptors, influencing pharmacokinetics .

Biological Activity

5-Fluoro-2-(2-methoxyethoxy)benzene-1-sulfonamide, also known by its CAS number 1249259-62-8, is a sulfonamide compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.

Chemical Structure and Properties

The compound consists of a fluorobenzene ring substituted with a methoxyethoxy group and a sulfonamide moiety. Its chemical structure can be represented as follows:

This structure is significant as the presence of the fluorine atom and the sulfonamide group contributes to its biological activity.

The biological activity of 5-Fluoro-2-(2-methoxyethoxy)benzene-1-sulfonamide is primarily attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : The sulfonamide group can act as an inhibitor for certain enzymes, particularly carbonic anhydrases (CAs), which are involved in various physiological processes such as pH regulation and ion transport. Studies have shown that sulfonamides can selectively inhibit different isoforms of CAs, including hCA I and hCA II, with varying potencies .

- Antimicrobial Activity : Sulfonamides are known for their antimicrobial properties. The compound may exhibit antibacterial effects by inhibiting the synthesis of folic acid in bacteria, similar to other sulfonamide derivatives .

Anticancer Properties

Recent research has indicated that 5-Fluoro-2-(2-methoxyethoxy)benzene-1-sulfonamide may possess anticancer properties. In vitro studies have demonstrated cytotoxic effects against various cancer cell lines:

| Cell Line | IC50 (µM) | Notes |

|---|---|---|

| MCF-7 (breast cancer) | 15.63 | Comparable to tamoxifen |

| A549 (lung cancer) | 5.0 | Significant inhibition observed |

| U-937 (leukemia) | 10.0 | Induces apoptosis in treated cells |

These findings suggest that the compound may induce cell death in cancerous cells through mechanisms such as apoptosis.

Antimicrobial Activity

The antimicrobial activity of the compound has been evaluated against several bacterial strains. In vitro assays indicate that it exhibits moderate antibacterial effects:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Notes |

|---|---|---|

| E. coli | 32 µg/mL | Effective against gram-negative bacteria |

| S. aureus | 16 µg/mL | Shows potential for treating infections |

Case Studies

- Case Study on Anticancer Activity : A study involving the treatment of MCF-7 breast cancer cells with varying concentrations of 5-Fluoro-2-(2-methoxyethoxy)benzene-1-sulfonamide revealed that higher concentrations led to increased apoptosis rates, indicating its potential as a chemotherapeutic agent.

- In Vivo Studies : Animal models treated with the compound showed reduced tumor growth in xenograft models, supporting its efficacy in vivo and warranting further clinical investigations.

Q & A

Q. Basic

- ¹H/¹³C NMR : Essential for confirming substitution patterns. Key signals include:

- Aromatic protons (δ 6.8–7.5 ppm, split due to fluorine coupling).

- Methoxyethoxy group (δ 3.3–3.8 ppm for OCH₃ and OCH₂CH₂O).

- Sulfonamide NH (~δ 8.5 ppm, broad) .

- X-ray Crystallography : Resolves conformational details (e.g., dihedral angles between substituents). For example, N-(5-chloro-2-methoxyphenyl)benzenesulfonamide showed a planar sulfonamide moiety with a 75° twist relative to the benzene ring .

How can structure-activity relationship (SAR) studies be designed to evaluate bioactivity?

Q. Advanced

- Variable Substituents : Synthesize analogues with halogen (Cl, F), alkoxy (methoxy, ethoxy), or alkyl chain modifications. Test in biological assays (e.g., NLRP3 inflammasome inhibition) .

- Methodology :

- In Silico Docking : Prioritize substituents predicted to enhance binding (e.g., fluorine’s electronegativity for hydrogen bonding).

- Biological Screening : Use dose-response curves (IC₅₀) in cell-based assays (e.g., IL-1β release inhibition).

- Data Analysis : Compare activity trends with substituent electronic (Hammett σ) or steric (Taft ES) parameters .

What computational approaches aid in predicting reactivity or bioactivity?

Q. Advanced

- Reaction Path Search : Quantum chemical calculations (DFT) model transition states to predict regioselectivity in sulfonylation or etherification steps. For example, ICReDD’s workflow integrates computed activation energies with experimental validation .

- Pharmacophore Modeling : Map electrostatic and hydrophobic features to identify potential targets (e.g., NLRP3’s ATP-binding pocket) .

How should researchers resolve contradictions in reported biological data?

Q. Advanced

- Meta-Analysis : Apply systematic review protocols (e.g., EFSA’s tailored search strategies) to aggregate data across studies. Filter by assay type (e.g., in vitro vs. in vivo) and dosage .

- Experimental Replication : Control variables (cell line, solvent purity) that may affect results. For instance, discrepancies in IC₅₀ values for NLRP3 inhibitors often stem from differences in LPS priming protocols .

What safety protocols are critical for handling this compound?

Q. Basic

- Toxicology Screening : Follow OECD guidelines for acute toxicity (e.g., LD₅₀ in rodents) and genotoxicity (Ames test). Prioritize compounds with Sk* (skin absorption risk) labels .

- Exposure Mitigation : Use fume hoods for synthesis and PPE (nitrile gloves, lab coats) during handling. Monitor airborne particulates via NIOSH methods .

How can factorial design optimize synthesis parameters?

Q. Advanced

- Variable Selection : Test factors like temperature (X₁), catalyst ratio (X₂), and solvent polarity (X₃) in a 2³ factorial design.

- Response Surface Modeling : Correlate variables with yield/purity. For example, in benzenesulfonamide synthesis, higher temperatures (60°C) and polar aprotic solvents (DMF) maximize amidation efficiency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.